2-Aminoethylurea

描述

2-Aminoethylurea is an organic compound with the molecular formula C3H9N3O. It is a derivative of urea, where one of the hydrogen atoms is replaced by an aminoethyl group. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions: 2-Aminoethylurea can be synthesized through the nucleophilic addition of ethylenediamine to urea. The reaction typically occurs in an aqueous medium without the need for organic co-solvents. The process involves heating the reactants to promote the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using scalable and efficient methods. One common approach involves the reaction of ethylenediamine with potassium isocyanate in water. This method is preferred due to its simplicity and the high yield of the product .

化学反应分析

Formation Reactions

2-Aminoethylurea is primarily synthesized via two pathways:

a. Reaction of ethylenediamine (EDA) with urea

This reaction occurs in aqueous medium under mild conditions, followed by acidification to form the dihydrochloride salt.

b. Degradation of CO₂-loaded EDA solutions

Thermal degradation of CO₂-saturated EDA produces this compound as a major product alongside 2-imidazolidone (IZD). First-principles simulations show urea formation is kinetically favored (activation energy: ~25 kJ/mol) but thermodynamically less stable (ΔG ≈ +15 kJ/mol) compared to IZD cyclization .

Condensation and Cyclization

This compound participates in solvent-dependent reactions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Self-condensation | CeO₂ catalyst, 2-propanol, 413 K | N,N′-Bis(2-aminoethyl)urea | ≤10% | |

| Cyclization | Acidic or basic media | 2-Imidazolidone | <5% |

The low cyclization propensity arises from steric hindrance and dynamic solvent interactions stabilizing the linear urea structure .

Decomposition Pathways

Under thermal stress (>400 K), this compound decomposes via:

-

Isocyanate intermediate formation :

Isocyanates undergo competitive reactions:

Comparative Reactivity with MEA Derivatives

Unlike monoethanolamine (MEA), which preferentially forms oxazolidinone, this compound’s reactivity is governed by:

Functionalization Reactions

This compound serves as a precursor for:

-

Nucleophilic substitutions : Reacts with alkyl halides to form N-alkylated derivatives.

-

Condensation reactions : Forms Schiff bases with aldehydes/ketones (e.g., reaction with formaldehyde yields methylene-bis-urea derivatives).

科学研究应用

Chemical Synthesis

Reagent in Organic Chemistry

2-Aminoethylurea serves as a crucial reagent in organic synthesis, particularly in the formation of urea derivatives. It is utilized in reactions that yield cyclic ureas and other nitrogen-containing compounds. For example, it has been involved in the synthesis of N,N'-bis(2-aminoethyl)urea through catalytic processes .

Table 1: Synthesis Applications of this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Urea formation from amines | N,N'-bis(2-aminoethyl)urea | 54 |

| Synthesis of imidazolidinones | 2-Imidazolidinone | 83 |

| Thermal degradation | Urea from ethylenediamine | Variable |

Biological Research

Cellular Studies

In biological research, this compound is employed to investigate its effects on cellular processes. Studies have shown that it can influence urea uptake dynamics in plants, particularly in Cucumis sativus (cucumber), enhancing nutrient absorption and growth efficiency .

Case Study: Urea Uptake Dynamics

A study conducted on cucumber seedlings demonstrated that exposure to solutions containing labeled urea resulted in measurable increases in urea uptake rates over time. This research provides insights into how modifications in nutrient delivery can optimize plant growth under varying environmental conditions.

Material Science

Development of Adhesives

Recent advancements have seen the use of this compound in the formulation of thermosetting adhesives. When combined with tannins and hyperbranched amines, it forms a copolymer that exhibits enhanced adhesive properties suitable for particleboard manufacturing .

Table 2: Material Properties of Adhesives Containing this compound

| Property | Value |

|---|---|

| Tensile Strength | High |

| Thermal Stability | Excellent |

| Adhesive Performance | Superior to traditional |

Pharmaceutical Applications

Drug Development

The compound has potential applications in drug development, particularly as a precursor for synthesizing pharmaceutical compounds. Its reactive amine groups facilitate condensation reactions with various carbonyl derivatives, making it a versatile building block for medicinal chemistry .

Environmental Applications

Urea as a Fertilizer Alternative

Research indicates that formulations incorporating urea derivatives like this compound may provide environmentally friendly alternatives to traditional fertilizers. These formulations can enhance nutrient release profiles and reduce environmental impact while maintaining agricultural productivity .

作用机制

The mechanism of action of 2-Aminoethylurea involves its interaction with specific molecular targets. In the context of its use as a PD-1/PD-L1 inhibitor, it binds to the PD-1 receptor, preventing the interaction between PD-1 and PD-L1. This inhibition enhances the immune response against cancer cells by allowing T-cells to attack the tumor. The molecular pathways involved include the activation of immune checkpoints and modulation of the immune system .

相似化合物的比较

Ethylenediamine: A precursor in the synthesis of 2-Aminoethylurea.

Monoethanolamine: Similar in structure but differs in its chemical behavior and applications.

Thiourea: Similar in structure but contains sulfur instead of oxygen, leading to different chemical properties and applications

Uniqueness: this compound is unique due to its specific interaction with the PD-1 receptor, making it a valuable compound in cancer research. Its versatility in various chemical reactions also sets it apart from other similar compounds.

生物活性

2-Aminoethylurea (AEU) is a compound that has garnered attention in scientific research due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

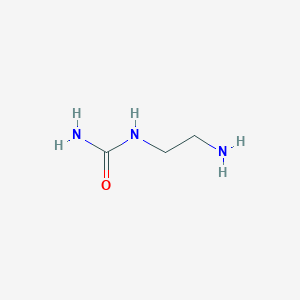

Chemical Structure

This compound can be represented by the following chemical structure:

- Molecular Formula : CHNO

- IUPAC Name : 2-amino-N-(2-aminoethyl)urea

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Reaction of Urea with Ethylenediamine : This method involves the reaction of urea with ethylenediamine under controlled conditions to yield this compound.

- Catalytic Processes : Recent studies have explored the use of catalysts such as cerium oxide (CeO) to enhance the yield and efficiency of the synthesis process, achieving yields up to 83% under optimized conditions .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties . In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, AEU has been shown to reduce the viability of human breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Enzyme Interaction

AEU interacts with several enzymes, influencing biochemical pathways. Its basicity allows it to form hydrogen bonds with biomolecules, enhancing its reactivity. Studies have reported that AEU can modify enzyme activity, particularly in metabolic pathways related to cancer progression .

Skin and Eye Irritation Potential

Despite its beneficial biological activities, AEU can cause skin and eye irritation. Laboratory studies have indicated moderate conjunctival erythema upon dermal application in animal models, necessitating careful handling during experimentation .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme inhibition | Modifies enzyme activity in metabolic pathways | |

| Skin irritation potential | Causes moderate conjunctival erythema |

Case Study: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability (up to 70% reduction at high concentrations). The mechanism was attributed to the induction of apoptosis, as evidenced by increased levels of activated caspases and annexin V staining. This suggests that AEU may serve as a potential lead compound for developing new anticancer agents.

Case Study: Enzyme Interaction

In another investigation, the interaction of this compound with key metabolic enzymes was analyzed. The compound was found to inhibit specific enzymes involved in cancer metabolism, leading to altered metabolic fluxes that favor apoptosis over proliferation. This highlights the potential utility of AEU in targeting metabolic pathways in cancer therapy .

属性

IUPAC Name |

2-aminoethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c4-1-2-6-3(5)7/h1-2,4H2,(H3,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULYWHOJRVBUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332542 | |

| Record name | 2-aminoethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-78-1 | |

| Record name | 2-aminoethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。